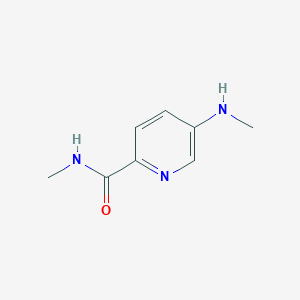

N-methyl-5-(methylamino)pyridine-2-carboxamide

Description

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N-methyl-5-(methylamino)pyridine-2-carboxamide |

InChI |

InChI=1S/C8H11N3O/c1-9-6-3-4-7(11-5-6)8(12)10-2/h3-5,9H,1-2H3,(H,10,12) |

InChI Key |

GZCPUOAUFQRZLA-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CN=C(C=C1)C(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(methylamino)pyridine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-chloropyridine-2-carboxamide with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of N-methyl-5-(methylamino)pyridine-2-carboxamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(methylamino)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce reduced pyridine compounds.

Scientific Research Applications

N-methyl-5-(methylamino)pyridine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-methyl-5-(methylamino)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

- Substituent: A boronic ester (pinacol) replaces the methylamino group at the 5-position.

- Key Properties :

- Applications : Primarily used as a Suzuki-Miyaura cross-coupling reagent for synthesizing biaryl compounds in drug development. The boronic ester group enables efficient coupling with aryl halides .

6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide

- Substituent: A pyrrolidine ring replaces the methylamino group at the 5-position, with an additional amino group at the 6-position.

N-Methyl-5-(1-piperazinyl)pyridine-2-carboxamide

- Substituent: A piperazine ring replaces the methylamino group at the 5-position.

- Key Properties :

Physicochemical and Application Comparison

| Compound | Substituent (5-position) | Melting Point (°C) | Solubility | Primary Applications |

|---|---|---|---|---|

| N-methyl-5-(methylamino)pyridine-2-carboxamide | Methylamino | Not reported | Moderate (aqueous) | Drug intermediates, enzyme inhibitors |

| N-Methyl-5-(pinacol boronate)pyridine-2-carboxamide | Pinacol boronate | 113–115 | Low (aqueous) | Suzuki-Miyaura cross-coupling reagents |

| 6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide | Pyrrolidine | Not reported | Organic solvents | Kinase inhibitors, peptide mimetics |

| N-Methyl-5-(1-piperazinyl)pyridine-2-carboxamide | Piperazine | Not reported | pH-dependent solubility | CNS-targeting drug candidates |

Research Findings and Trends

- Reactivity: The methylamino group in the parent compound facilitates hydrogen bonding, making it suitable for interactions with biological targets like ATP-binding pockets. In contrast, the boronic ester derivative is inert in biological systems but highly reactive in cross-coupling chemistry .

- Solubility : Piperazine and pyrrolidine substituents improve solubility in polar organic solvents, whereas the pinacol boronate derivative is preferred for reactions in anhydrous conditions .

- Drug Development : Piperazine-containing analogs are prioritized for CNS drugs due to their blood-brain barrier permeability, while pyrrolidine derivatives are explored for anticancer applications .

Biological Activity

N-methyl-5-(methylamino)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-methyl-5-(methylamino)pyridine-2-carboxamide features a pyridine ring substituted with a methylamino group and a carboxamide functional group. This structural configuration is crucial for its biological activity, influencing its interaction with various molecular targets.

Biological Activities

- Antimicrobial Activity :

- Anticancer Properties :

- Anti-inflammatory Effects :

The biological effects of N-methyl-5-(methylamino)pyridine-2-carboxamide are primarily attributed to its ability to inhibit key enzymes involved in cellular processes:

- Enzyme Inhibition : It inhibits enzymes related to DNA replication and protein synthesis, which are vital for cell proliferation .

- Cell Viability : Studies using the MTT assay have shown that the compound affects the viability of various cancer cell lines, indicating its potential as a therapeutic agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Anticancer | Inhibits cancer cell proliferation | |

| Anti-inflammatory | Reduces COX2 and IL-1β levels |

In Vitro Studies

Research has shown that N-methyl-5-(methylamino)pyridine-2-carboxamide demonstrates significant biological activity in vitro:

- MTT Assay Results : The compound was tested on various cancer cell lines, revealing IC50 values indicating effective inhibition of cell growth. For example, it showed IC50 values around 1.3 µM against specific leukemia cell lines, significantly prolonging survival in animal models .

Toxicity Assessment

Toxicity studies predict that N-methyl-5-(methylamino)pyridine-2-carboxamide falls into toxicity class 4 to 5, indicating low toxicity levels in preliminary assessments .

Q & A

Q. What synthetic routes are recommended for N-methyl-5-(methylamino)pyridine-2-carboxamide, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, amidation of pyridine carboxylic acid derivatives with methylamine precursors under anhydrous conditions is a common approach. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst use (e.g., HATU or EDCI). Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) ensures high yields .

Q. Which analytical techniques are critical for structural characterization of this compound?

- NMR Spectroscopy : Confirm substitution patterns (e.g., methyl and methylamino groups) using H and C NMR.

- X-ray Crystallography : Resolve 3D structure using tools like ORTEP-III (for visualization) and SIR97 (for phase determination and refinement). These methods validate bond angles and crystallographic packing .

- Mass Spectrometry : Verify molecular weight and fragmentation patterns via ESI-MS or MALDI-TOF .

Q. How should researchers assess the purity of N-methyl-5-(methylamino)pyridine-2-carboxamide?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns is standard. For trace impurities, LC-MS identifies byproducts (e.g., deaminated or over-methylated derivatives). Reference standards (e.g., theophylline-related impurities) aid in calibration .

Advanced Research Questions

Q. How can reaction yields be improved during large-scale synthesis?

- Catalyst Screening : Test palladium-based catalysts (e.g., bis(2-methylallyl)palladium chloride) for coupling steps.

- Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictions in reported biological activity data?

- Purity Reassessment : Contradictions may arise from undetected impurities (e.g., N-methylimidazolecarboxamide derivatives). Reanalyze batches via LC-MS .

- Assay Standardization : Compare activity across multiple cell lines (e.g., HEK293 vs. CHO) under controlled pH and temperature.

- Structural Analog Testing : Evaluate analogs (e.g., trifluoromethyl-substituted pyridines) to isolate pharmacophore contributions .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Systematic Substituent Variation : Modify methylamino groups to ethyl or cyclopropyl analogs and test receptor binding (e.g., NaV7.8 or interleukin-1 receptor-related kinase 4 targets).

- In Silico Modeling : Use docking software (e.g., AutoDock Vina) to predict interactions with target proteins. Validate predictions via SPR (surface plasmon resonance) binding assays .

Q. What methods determine the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions. Monitor degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C) to inform storage guidelines (e.g., refrigeration at 2–8°C) .

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity).

- Crystallographic Challenges : Resolve disordered structures by collecting high-resolution datasets (≤1.0 Å) and refining with SHELXL .

- Biological Assays : Include positive controls (e.g., BAY1830839 for kinase inhibition) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.